molecular formula C16H22BrNO B13187934 5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine

5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine

Cat. No.: B13187934
M. Wt: 324.26 g/mol
InChI Key: WWLGXDWHVFXAPZ-UHFFFAOYSA-N
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Description

5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system containing both furan and pyridine rings, with additional functional groups such as a benzyl group and a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the functional groups.

    Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, forming more complex ring systems.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Benzyl Bromide: Used for introducing the benzyl group.

    Catalysts: Various catalysts such as palladium or platinum may be used to facilitate specific reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can lead to the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    5-Benzyl-3a-(chloromethyl)-2-methyl-octahydrofuro[3,2-c]pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    5-Benzyl-3a-(hydroxymethyl)-2-methyl-octahydrofuro[3,2-c]pyridine: Contains a hydroxymethyl group instead of a bromomethyl group.

Uniqueness

The presence of the bromomethyl group in 5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine makes it more reactive in nucleophilic substitution reactions compared to its chloro- and hydroxy- counterparts. This reactivity can be leveraged in various synthetic applications, making it a valuable compound in organic chemistry .

Properties

Molecular Formula

C16H22BrNO

Molecular Weight

324.26 g/mol

IUPAC Name

5-benzyl-3a-(bromomethyl)-2-methyl-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyridine

InChI

InChI=1S/C16H22BrNO/c1-13-9-16(11-17)12-18(8-7-15(16)19-13)10-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3

InChI Key

WWLGXDWHVFXAPZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CN(CCC2O1)CC3=CC=CC=C3)CBr

Origin of Product

United States

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